molecular formula C22H23N3O2 B1436556 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid CAS No. 1396969-17-7

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid

Cat. No.: B1436556
CAS No.: 1396969-17-7
M. Wt: 361.4 g/mol
InChI Key: VYWADWPICLYLCL-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

A study investigated the synthesis of new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives, focusing on their cytotoxicities and antiviral activities against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and A/Aichi/2/69 (H3N2). Most compounds were inactive against these viruses, except for specific hydrochlorides of ethyl esters that effectively suppressed influenza A/Aichi/2/69 (H3N2) virus replication in cell cultures and showed in vivo efficacy in influenza pneumonia models in mice (A. Ivashchenko et al., 2014).

Influence on Blood Coagulation

Research on amides of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid revealed their significant hemostatic properties. These compounds, particularly those with morpholine and 2-(3,4-dimethoxyphenyl)ethylamine radicals, were able to decrease blood coagulation time by 14-16%, indicating their potential in influencing blood coagulation mechanisms (Евгений Сергеевич Лиманский et al., 2009).

Photoelectric Conversion in Dye-Sensitized Solar Cells

Another study focused on the preparation of carboxylated cyanine dyes for use as sensitizers in dye-sensitized solar cells (DSSCs). The co-sensitization approach with these dyes led to an improvement in photoelectric conversion efficiency, demonstrating the potential of using complex organic compounds in renewable energy applications (Wenjun Wu et al., 2009).

Three-Component Coupling Reactions

The synthesis of dimethyl (E)-2-[1-(1H-3-indolyl)-1,2-dihydro-2-isoquinolinyl]-2-butenedioates via a three-component coupling of isoquinolines, dimethyl acetylenedicarboxylate (DMAD), and indoles showcased a novel method for functionalizing both indoles and aza-aromatic compounds. This approach yields compounds in excellent selectivity and demonstrates a catalyst-free process that operates smoothly at room temperature (J. Yadav et al., 2008).

Properties

IUPAC Name

2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-22(2)12-14-7-3-4-9-17(14)20(25-22)24-19(21(26)27)11-15-13-23-18-10-6-5-8-16(15)18/h3-10,13,19,23H,11-12H2,1-2H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWADWPICLYLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=NC(CC3=CNC4=CC=CC=C43)C(=O)O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid
Reactant of Route 2
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid
Reactant of Route 3
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid
Reactant of Route 4
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid
Reactant of Route 5
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid
Reactant of Route 6
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid

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